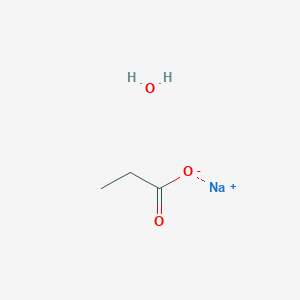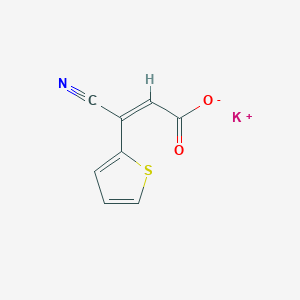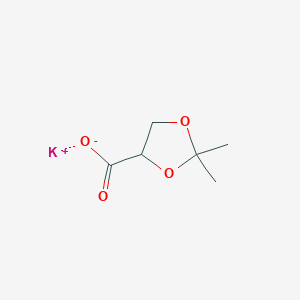
Chlorure de pyrimidine-5-carbonyle
Vue d'ensemble
Description
5-PYRIMIDINECARBONYL CHLORIDE is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrimidine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-PYRIMIDINECARBONYL CHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-PYRIMIDINECARBONYL CHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'agents anti-inflammatoires
Les dérivés de pyrimidine ont été largement étudiés pour leurs propriétés anti-inflammatoires. Le chlorure de pyrimidine-5-carbonyle peut servir de précurseur dans la synthèse de nouveaux analogues de pyrimidine qui présentent des effets anti-inflammatoires puissants. Ces composés agissent en inhibant l'expression et les activités des principaux médiateurs de l'inflammation tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible et le facteur de nécrose tumorale alpha .
Développement de composés antimicrobiens
Le groupement pyrimidine est une caractéristique commune de nombreux agents antimicrobiens. La recherche indique que le this compound peut être utilisé pour créer des composés présentant des activités antibactériennes, antivirales et antifongiques significatives. Cela en fait un composé précieux dans le développement de nouveaux médicaments pour lutter contre diverses infections microbiennes .
Recherche anticancéreuse
Les dérivés de pyrimidine sont connus pour jouer un rôle dans la recherche anticancéreuse. Le this compound peut être utilisé pour synthétiser des composés qui peuvent agir comme inhibiteurs de certaines voies impliquées dans la prolifération des cellules cancéreuses. La diversité structurale de la pyrimidine permet la création de nombreux analogues avec des applications thérapeutiques potentielles en oncologie .
Synthèse de médicaments antiviraux
Le squelette structural du this compound le rend approprié pour la synthèse de médicaments antiviraux. Ces médicaments peuvent interférer avec les processus de réplication virale, offrant un moyen de traiter les maladies causées par les virus. La capacité du composé à être modifié permet d'optimiser l'activité antivirale contre une gamme de pathogènes viraux .
Applications neuropharmacologiques
Les dérivés de pyrimidine se sont avérés prometteurs en neuropharmacologie, en particulier dans la synthèse de composés aux propriétés anticonvulsivantes, analgésiques et antidépressives. Le this compound peut être un intermédiaire clé dans la création de ces médicaments neuroactifs, contribuant aux traitements de divers troubles neurologiques .
Recherche sur les produits chimiques agricoles
Dans le secteur agricole, le this compound peut être utilisé pour développer des herbicides et des pesticides. Ses dérivés peuvent affecter la croissance des plantes et des ravageurs indésirables, fournissant une base chimique pour contrôler les infestations et les maladies agricoles .
Mécanisme D'action
Target of Action
Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is known to interact with several targets in the body. The primary targets of pyrimidine derivatives are often enzymes involved in cellular processes. For instance, pyrimidine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle . Additionally, pyrimidine derivatives have been reported to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) , both of which play crucial roles in inflammation and cancer progression .
Mode of Action
For instance, they can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation .
Biochemical Pathways
Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is likely to affect several biochemical pathways. Pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Pharmacokinetics
Pyrimidine analogues are generally considered prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
The result of the action of Pyrimidine-5-carbonyl chloride is likely to depend on its specific targets and mode of action. Generally, the inhibition of target enzymes by pyrimidine derivatives can lead to a variety of cellular effects. For instance, the inhibition of CDK2 can disrupt the cell cycle, potentially leading to the death of cancer cells . Similarly, the dual inhibition of EGFR and COX-2 can have anti-inflammatory and anti-cancer effects .
Orientations Futures
Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Analyse Biochimique
Biochemical Properties
For instance, pyrimidines are integral parts of nucleic acids, playing crucial roles in DNA and RNA biosynthesis .
Cellular Effects
Pyrimidines and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids and certain vitamins .
Propriétés
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-48-4 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














